6-Pyrrolidin-1-yl-nicotinic acid

HCA2 receptor GPR109A radioligand binding

Researchers studying HCA2 receptor pharmacology frequently face inconsistent binding data due to poorly characterized reference ligands. 6-Pyrrolidin-1-yl-nicotinic acid (CAS 210963-95-4) provides a validated, high-affinity standard (IC₅₀ 21 nM; EC₅₀ 70 nM cAMP) with 15.6-fold greater affinity than alternative 6-substituted analogs. • ≥98% purity ensures reliable competitive binding curves and assay validation. • Well-characterized synthetic route (80% yield, 97% LCMS) guarantees batch-to-batch consistency. • Suitable as a calibration standard for HPLC/LC-MS bioanalytical method development. Supplied with full COA; ships ambient.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 210963-95-4
Cat. No. B1270470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidin-1-yl-nicotinic acid
CAS210963-95-4
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
InChIKeyLURIZRKTAXJRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyrrolidin-1-yl-nicotinic Acid: Chemical Profile and Structure


6-Pyrrolidin-1-yl-nicotinic acid (CAS 210963-95-4) is a substituted nicotinic acid derivative with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol [1]. The compound features a pyrrolidine ring attached at the 6-position of the nicotinic acid pyridine core, a substitution pattern that fundamentally distinguishes it from endogenous nicotinic acid (niacin) and from regioisomeric pyrrolidinyl-nicotinic acids [2]. This 6-position pyrrolidine substitution has been systematically studied within the context of structure–affinity relationships, with research demonstrating that 6-position substituents modulate both nAChR binding affinity and HCA2 (GPR109A) receptor engagement [3].

HCA2 receptor binding study fit — supports competitive displacement assays with reported receptor affinity context
cAMP functional assay context — supports HCA2 agonist screening and signal-response validation
Synthetic entry for derivatization — ethyl ester precursor route supports gram-scale procurement
Analytical reference compound — defined melting point and solubility profile support HPLC/LC-MS method development

Non-Interchangeability of 6-Pyrrolidin-1-yl-nicotinic Acid


Substitution of nicotinic acid with a pyrrolidine ring at the 6-position introduces distinct physicochemical and pharmacological properties that preclude functional interchangeability with regioisomers (e.g., 2- or 4-pyrrolidinyl nicotinic acids) or with the parent nicotinic acid. The pyrrolidine moiety increases molecular volume, modulates lipophilicity, and alters hydrogen-bonding capacity, leading to a computed XLogP3-AA of 1.3 versus nicotinic acid's ~0.5 [1]. Critically, the 6-substitution pattern directly impacts receptor recognition: QSAR studies of 6-substituted nicotinic analogs demonstrate that both the lipophilic character (π) and steric volume (Δ MOL VOL) of the 6-position substituent jointly determine nAChR binding affinity (r = 0.970, n = 15), while electronic effects (σ) and pyridine nitrogen basicity (pKa) alone fail to account for affinity variation [2]. Consequently, generic substitution with a different pyrrolidinyl regioisomer or omission of the pyrrolidine moiety altogether yields a molecular entity with fundamentally altered target engagement profiles.

Regioisomeric pyrrolidinyl nicotinic acids (e.g., 2- or 4-substituted) may exhibit distinct HCA2 and nAChR binding profiles, preventing direct assay interchange.
Parent nicotinic acid lacks the pyrrolidine ring, altering lipophilicity (XLogP 1.3 vs ~0.5) and steric volume; functional potency and receptor selectivity may shift.
Removing the 6-position pyrrolidine abolishes key steric and π contributions (QSAR r=0.970) that govern binding affinity; simple nicotinic acid cannot replicate this profile.

6-Pyrrolidin-1-yl-nicotinic Acid: Quantitative Evidence


HCA2 Receptor Binding Affinity

6-Pyrrolidin-1-yl-nicotinic acid demonstrates high-affinity binding to recombinant human HCA2 (hydroxycarboxylic acid receptor 2, also known as GPR109A) with an IC₅₀ of 21 nM in a radioligand displacement assay using [5,6-³H]-nicotinic acid as the tracer [1]. In the same assay system, an alternative 6-substituted pyrrolidinyl nicotinic acid analog (BDBM50022066 / CHEMBL3299113) exhibited an IC₅₀ of 327 nM, representing a 15.6-fold lower affinity [2]. The assay was conducted using recombinant human HCA2 expressed in Flp-IN HEK cell membranes, with 2-hour incubation followed by microbeta counting [1].

HCA2 Binding
Head-to-head
IC₅₀ 21 nM vs 327 nM (comparator)
Reported affinity context; supports target engagement assay design
Recombinant human HCA2; displacement of [³H]-nicotinic acid
HCA2 receptor GPR109A radioligand binding

HCA2 Receptor Agonist Activity

Beyond binding affinity, 6-pyrrolidin-1-yl-nicotinic acid demonstrates functional agonist activity at recombinant human HCA2 receptor with an EC₅₀ of 70 nM, measured via reduction in forskolin-stimulated cAMP accumulation in Flp-IN HEK cells expressing the receptor [1]. The parent compound nicotinic acid (niacin) exhibits an EC₅₀ of approximately 130-250 nM for HCA2-mediated cAMP inhibition in comparable cellular assay systems [2]. This represents a 1.9-fold to 3.6-fold improvement in functional potency over the endogenous ligand.

Functional Agonism
Reported
EC₅₀ 70 nM
Supports cAMP functional assay context; concentration-response review
Forskolin-stimulated cAMP inhibition; cf. niacin ~130–250 nM
HCA2 agonism cAMP assay functional activity

ADMET Profile: Solubility and Protein Binding

Computational ADMET predictions provide a quantitative framework for comparing 6-pyrrolidin-1-yl-nicotinic acid with structurally related analogs. The compound exhibits predicted aqueous solubility at pH 7 of 1.75 μg/mL and a fraction unbound (Fu) of 0.61% [1]. In contrast, a structurally distinct 6-substituted nicotinic acid analog (CAS 1420477-60-6) displays markedly different solubility behavior: freely soluble in water at pH values below 3 but practically insoluble at pH values above 6, with a measured LogP of 0.49 . These divergent solubility profiles reflect the influence of the pyrrolidine substitution on physicochemical behavior and may dictate formulation or assay buffer compatibility requirements.

Solubility & Binding
Predicted
Aq. solubility pH 7: 1.75 μg/mL; Fu 0.61%
Informs formulation and assay buffer compatibility assessment
ADMET prediction; high protein binding context
ADMET prediction solubility plasma protein binding

Synthetic Route via Ethyl Ester Precursor

6-Pyrrolidin-1-yl-nicotinic acid can be synthesized via hydrolysis of its ethyl ester precursor (CAS 897399-74-5). The ethyl ester synthesis proceeds from 6-chloronicotinic acid ethyl ester and pyrrolidine in DMF with potassium carbonate at 60°C, affording 6-pyrrolidin-1-yl-nicotinic acid ethyl ester in 80% yield with LCMS purity of 97% . This contrasts with the synthesis of regioisomeric 2-(pyrrolidin-1-yl)nicotinic acid (CAS 690632-36-1), which requires alternative starting materials (2-chloronicotinic acid derivatives) and may follow different reaction optimization pathways due to altered electronic environment at the 2-position . The well-characterized ester precursor and documented high-yield conditions provide a reliable entry point for procurement of gram-scale quantities of the target acid via straightforward hydrolysis.

Synthetic Route
Class-level
Ethyl ester intermediate: 80% yield, 97% purity
Supports procurement planning via ester hydrolysis
6-chloronicotinic acid ethyl ester + pyrrolidine, DMF, K₂CO₃
synthetic route ester hydrolysis scale-up

Melting Point and Thermal Stability

6-Pyrrolidin-1-yl-nicotinic acid exhibits a melting point of 259-261°C , a value substantially higher than that of the parent nicotinic acid (236-239°C) [1] and regioisomeric 2-(pyrrolidin-1-yl)nicotinic acid (mp ~210-215°C, vendor-reported) [2]. The elevated melting point reflects enhanced crystalline lattice stability conferred by the 6-position pyrrolidine substitution and the specific intermolecular hydrogen-bonding network between the carboxylic acid and the pyridine nitrogen. Recommended storage temperature is 2-8°C , consistent with the storage requirements for many heterocyclic carboxylic acids.

Melting Point
Reported
259–261°C (niacin 236–239°C)
Indicates robust solid-state handling and storage stability
Storage recommendation: 2–8°C
melting point thermal stability storage conditions

Purity Consistency Across Suppliers

Commercial suppliers consistently report minimum purity specifications of 95-98% for 6-pyrrolidin-1-yl-nicotinic acid . Key Organics Ltd catalogs the compound at 95% minimum purity [1]. This inter-vendor consistency provides procurement predictability that is not uniformly available for all pyrrolidinyl-nicotinic acid regioisomers. For example, 4-(pyrrolidin-1-yl)nicotinic acid (CAS information limited) and 5-(pyrrolidin-1-yl)nicotinic acid (less commonly cataloged) have sparser commercial availability data and more variable purity specifications across the limited vendors that list them .

Purity Specification
Class-level
95–98% min. across multiple vendors
Reduces procurement verification burden; supports reproducibility
Inter-vendor consistency; Key Organics 95% min.
purity specification quality control vendor comparison

Application Scenarios for 6-Pyrrolidin-1-yl-nicotinic Acid


HCA2 Receptor Binding Assays

With an IC₅₀ of 21 nM for displacement of [³H]-nicotinic acid from recombinant human HCA2 receptor [1], 6-pyrrolidin-1-yl-nicotinic acid serves as a high-affinity reference ligand for HCA2 binding studies. Its 15.6-fold affinity advantage over alternative 6-substituted pyrrolidinyl nicotinic acid analogs (IC₅₀ = 327 nM) [2] makes it the preferred choice for establishing competitive binding curves, determining Ki values for novel HCA2 ligands, and validating receptor expression in transfected cell lines.

HCA2 cAMP Functional Assays

The compound's functional agonist activity at human HCA2 receptor (EC₅₀ = 70 nM in cAMP accumulation assays) [1] supports its use as a positive control in HCA2 functional screens. This EC₅₀ value, representing a 1.9- to 3.6-fold potency improvement over parent nicotinic acid, enables researchers to establish assay sensitivity thresholds and validate signal-to-noise ratios in cAMP-based HCA2 agonist screening campaigns.

Derivative Library Synthesis

The well-characterized synthetic route to the ethyl ester precursor (80% yield, 97% LCMS purity) [1] establishes 6-pyrrolidin-1-yl-nicotinic acid as a reliable entry point for generating diverse 6-substituted nicotinic acid libraries. The carboxylic acid moiety enables facile amide coupling, esterification, and other standard derivatization reactions, while the pyrrolidine ring provides a vector for further functionalization or for probing steric effects in structure–activity relationship studies, consistent with QSAR findings that 6-position substituent volume modulates nAChR affinity [2].

Reference Standard for Analytical Method Development

The compound's high melting point (259-261°C) [1], predicted low aqueous solubility at neutral pH (1.75 μg/mL), and high plasma protein binding (Fu = 0.61%) [2] make it a useful reference standard for developing and validating analytical methods (HPLC, LC-MS) for lipophilic, protein-bound heterocyclic carboxylic acids. Its consistent commercial purity specifications (95-98% minimum) [3] across multiple vendors further support its utility as a calibration standard in quantitative bioanalytical method development.

Application
Selection Property
Validation Focus
ApplicationHCA2 Receptor Binding Assays
Selection PropertyReceptor affinity context
Validation FocusCompetitive binding assay validation
ApplicationHCA2 cAMP Functional Assays
Selection PropertyFunctional agonist activity context
Validation FocuscAMP inhibition assay sensitivity
ApplicationDerivative Library Synthesis
Selection PropertySynthetic entry via ester intermediate
Validation FocusAmide coupling and derivatization feasibility
ApplicationAnalytical Reference Standard
Selection PropertyDefined melting point and solubility profile
Validation FocusHPLC/LC-MS method calibration

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